molecular formula C17H14Cl2N2O B2365676 4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone CAS No. 866049-06-1

4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2365676
CAS No.: 866049-06-1
M. Wt: 333.21
InChI Key: GTVYCMJNPZUHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of neurological and cardiovascular conditions. Pyridazinone derivatives are a well-established class of heterocyclic compounds known for their diverse pharmacological profiles . Specifically, structurally related 4,5-dihydropyridazin-3(2H)-one analogues have demonstrated potent anticonvulsant properties in experimental models, such as Maximum Electroshock (MES) and Isoniazid (INH)-induced convulsion tests, which are representative of grand mal and petit mal epilepsy types, without showing neurotoxicity . Furthermore, other substituted pyridazin(2H)-3-one compounds have been investigated as novel, effective antihypertensive agents, indicating the core structure's relevance for cardiovascular research . The presence of two 4-chlorophenyl substituents in this molecule is a key structural feature often associated with enhanced biological activity and binding affinity in therapeutic agent development. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and further investigation into its mechanism of action. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Material Safety Data Sheet (MSDS) prior to use.

Properties

IUPAC Name

4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydropyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c1-21-17(22)15(11-2-6-13(18)7-3-11)10-16(20-21)12-4-8-14(19)9-5-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVYCMJNPZUHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Aroyl Propionic Acid Derivatives

β-Aroyl propionic acid derivatives serve as precursors for dihydropyridazinones. In a representative procedure, β-(4-chlorobenzoyl)propionic acid reacts with hydrazine hydrate in methanol under reflux, facilitated by sodium acetate as a catalyst. The reaction proceeds via intramolecular cyclization, eliminating water to form 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (Intermediate A).

Reaction Conditions

  • Solvent: Methanol or ethanol
  • Catalyst: Sodium acetate (0.5–1.0 equiv)
  • Temperature: Reflux (65–80°C)
  • Time: 6–8 hours

This method yields Intermediate A with >75% purity, requiring recrystallization from methanol or ethanol for further use.

Halogenation and Functional Group Interconversion

Alternative routes involve halogenated intermediates. For instance, 3-chloro-6-(4-chlorophenyl)pyridazine (Intermediate B) is synthesized by treating Intermediate A with phosphorus oxychloride (POCl₃) at elevated temperatures. The reaction replaces the carbonyl oxygen with chlorine, enabling subsequent nucleophilic substitutions.

Key Data

Parameter Value Source
POCl₃ Volume 5–10 equiv
Temperature 110–120°C
Reaction Time 3–5 hours

The 2-methyl group is introduced through alkylation or nucleophilic substitution. Alkylation with methyl iodide (CH₃I) in the presence of a strong base is the most cited method.

Alkylation with Methyl Iodide

Intermediate C is treated with methyl iodide and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at room temperature. The mild conditions prevent ring opening or decomposition.

Representative Procedure

  • Reactants:
    • Intermediate C (1.0 equiv)
    • CH₃I (1.5 equiv)
    • Cs₂CO₃ (2.0 equiv)
  • Solvent: DMF (anhydrous)
  • Temperature: 20–25°C
  • Time: 18–24 hours

Post-reaction, the mixture is diluted with water, extracted with dichloromethane, and purified via column chromatography (hexanes/ethyl acetate) to afford the final product in 55–65% yield.

Alternative Synthetic Routes

One-Pot Cyclization-Alkylation

A streamlined one-pot method combines cyclocondensation and alkylation. β-(4-Chlorobenzoyl)propionic acid, hydrazine hydrate, and methyl iodide react sequentially in methanol, reducing purification steps.

Advantages

  • Yield: 50–60%
  • Time: 10–12 hours total

Analytical and Spectroscopic Characterization

Successful synthesis is confirmed through:

  • ¹H NMR: A singlet at δ 2.35 ppm (2-methyl group).
  • IR Spectroscopy: Absence of C=O stretch (1650 cm⁻¹) in methylated product.
  • Mass Spectrometry: Molecular ion peak at m/z 333.2 (M⁺).

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Competing N-alkylation at position 1 is mitigated by using bulky bases (e.g., Cs₂CO₃) and low temperatures.

Purification Difficulties

The product’s low solubility in common solvents necessitates recrystallization from ethanol-water mixtures (9:1 v/v).

Chemical Reactions Analysis

Types of Reactions

4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazinone derivatives with different substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that 4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone exhibits significant anticonvulsant properties. A study demonstrated that derivatives of this compound showed effective protection against seizures in various animal models, particularly in the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The presence of the 4-chlorophenyl group was identified as a crucial factor in enhancing anticonvulsant activity, with some analogs displaying median effective doses significantly lower than standard treatments like ethosuximide .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Preliminary investigations suggest that 4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone may exhibit anti-inflammatory properties. In animal models of inflammation, it has been shown to reduce edema and inflammatory cytokine levels, indicating potential therapeutic applications in treating inflammatory diseases .

Synthetic Routes

The synthesis of 4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized using acetic anhydride.

StepReactionConditions
1Hydrazone formationRoom temperature
2CyclizationAcetic anhydride, reflux

Industrial Production

In industrial settings, continuous flow reactors are employed to enhance yield and purity during the synthesis process. The implementation of green chemistry principles is also becoming prevalent to minimize waste and optimize solvent use .

Material Science Applications

The compound's unique structural attributes have led to explorations in material science, particularly in developing advanced polymers and coatings. Its ability to form stable complexes with various metals makes it suitable for applications in catalysis and as a precursor for novel materials with tailored properties .

Case Study 1: Anticonvulsant Efficacy

A study conducted by researchers evaluated the anticonvulsant efficacy of several derivatives of 4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone in animal models. The results indicated that certain modifications to the compound significantly increased its protective effects against seizures compared to standard medications .

Case Study 2: Antimicrobial Testing

In another investigation, various derivatives were synthesized and tested for their antimicrobial activity using the disk diffusion method. The findings revealed that some compounds exhibited comparable efficacy to established antibiotics like norfloxacin .

Mechanism of Action

The mechanism of action of 4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Key Observations :

  • Halogenation: The 4-chlorophenyl groups in the target compound likely enhance cardiotonic potency compared to non-halogenated derivatives (e.g., 6-phenyl) due to increased electron-withdrawing effects and improved receptor binding .
  • Methyl Substituent : The 2-methyl group may reduce metabolic degradation, extending half-life compared to unmethylated analogs like imazodan .
  • Amino vs. Chloro Substituents: 6-(4-Aminophenyl) derivatives exhibit stronger PDE III inhibition but may have reduced selectivity compared to chloro-substituted analogs .
Pharmacodynamic and Pharmacokinetic Profiles
  • Cardiotonic Activity: The target compound’s dual 4-chlorophenyl groups align with SAR studies showing that halogenation at positions 4 and 6 enhances contractility in isolated heart models by 30–50% over non-halogenated derivatives .
  • Antiplatelet Effects : Unlike 6-(4-methoxyphenyl) analogs (IC₅₀ = 12 μM) , the target compound’s antiplatelet activity remains underexplored but is hypothesized to be weaker due to reduced electron-donating substituents.

Biological Activity

4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone family. Its structure features two 4-chlorophenyl groups and a methyl group attached to a dihydropyridazinone ring, conferring it with unique biological properties. This article synthesizes research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H14Cl2N2O
  • Molecular Weight : 323.21 g/mol
  • CAS Number : 866049-06-1

The biological activity of 4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, effectively blocking their catalytic functions.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular pathways related to inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : Research indicated that 4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone exhibited significant cytotoxicity against various cancer cell lines. An IC50 value of approximately 12 µM was reported against HeLa cells, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
  • Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound reduced inflammatory markers significantly compared to controls .

Data Table: Biological Activity Summary

Activity TypeModel/SystemIC50/EffectReference
AnticancerHeLa Cells12 µM
Anti-inflammatoryLPS-induced MiceSignificant reduction in TNF-alpha and IL-6 levels
Enzyme InhibitionVarious EnzymesSpecific IC50 values not disclosed

Case Studies

  • Anticancer Efficacy :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyridazinones, including 4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone, showed promising results in inhibiting tumor growth in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Action :
    • Another investigation focused on the compound's ability to mitigate inflammation in rheumatoid arthritis models. The results indicated a reduction in joint swelling and pain scores when treated with the compound compared to untreated groups .

Q & A

Q. Advanced

  • 4- and 6-Position Chlorophenyl Groups : Enhance platelet aggregation inhibition and vasorelaxation by increasing lipophilicity and π-π stacking with biological targets. For example, 6-(4-chlorophenyl) derivatives exhibit IC₅₀ values <1 μM in rat aortic ring assays .
  • 2-Methyl Substitution : Improves metabolic stability by sterically hindering oxidative degradation .
  • 5-Position Modifications : Introduction of methyl or acyl groups enhances cardiotonic activity. Derivatives like 6-(4-acylaminophenyl)-5-methyl analogs show inotropic effects comparable to levosimendan in isolated rat atria .

What in vitro and in vivo models are recommended for evaluating the cardiotonic and antiplatelet effects of pyridazinone derivatives?

Q. Advanced

  • In Vitro Models :
    • Isolated Rat Atria : Assess positive inotropic effects (e.g., increased contractility at 0.1–10 μM concentrations) .
    • Platelet-Rich Plasma (PRP) : Measure inhibition of ADP- or collagen-induced aggregation using light transmission aggregometry .
  • In Vivo Models :
    • Normotensive/Hypertensive Rats : Evaluate hypotensive effects via tail-cuff plethysmography or telemetry .
    • Thrombosis Models : Folts cyclic flow reduction in canine coronary arteries to assess antiplatelet efficacy .

How can computational methods aid in understanding the reactivity and biological interactions of pyridazinone derivatives?

Q. Advanced

  • Quantum-Chemical Studies : Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, phosphorylation reactions at the 3-position show higher reactivity due to electron-deficient carbonyl groups .
  • Molecular Docking : Simulates binding to phosphodiesterase III (PDE3) or thromboxane A₂ receptors. Pyridazinones with 4-chlorophenyl groups exhibit strong hydrogen bonding with PDE3 residues (e.g., Tyr 753) .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with vasorelaxant activity (R² > 0.85 in phenyl-substituted derivatives) .

What are the critical considerations for resolving contradictory data in biological assays of pyridazinone derivatives?

Q. Advanced

  • Bioactivity Discrepancies : Differences in IC₅₀ values across studies may arise from assay conditions (e.g., calcium concentration in platelet aggregation assays) or metabolite interference. For example, esterase-mediated hydrolysis of acylated derivatives can yield active metabolites, necessitating LC-MS validation .
  • Species-Specific Responses : Rat aortic rings may overestimate vasorelaxant efficacy compared to human tissue due to PDE isoform variability. Cross-validation with human umbilical vein endothelial cells (HUVECs) is recommended .

What strategies are effective for optimizing the pharmacokinetic profile of pyridazinone-based therapeutics?

Q. Advanced

  • Prodrug Design : Phosphate or acetylated prodrugs (e.g., 6-(4-acetylglycylaminophenyl) derivatives) improve oral bioavailability by enhancing aqueous solubility .
  • Metabolic Stabilization : Fluorination at the 5-position reduces CYP450-mediated oxidation, extending half-life in vivo (t₁/₂ > 6 hours in rodent models) .
  • Tissue Targeting : Conjugation with PEG or liposomes enhances accumulation in cardiovascular tissues, as demonstrated in radiolabeled tracer studies .

How do pyridazinone derivatives compare to established PDE inhibitors (e.g., milrinone) in terms of efficacy and safety?

Q. Advanced

  • Efficacy : Derivatives like 6-(4-methanesulfonamidophenyl)-2-phenyl analogs exhibit PDE3 inhibition (IC₅₀ = 0.08 μM) surpassing milrinone (IC₅₀ = 0.3 μM) in rat aortic rings .
  • Safety : Reduced arrhythmogenic risk is observed due to selective PDE3 over PDE4 inhibition, minimizing cAMP elevation in cardiac myocytes . Toxicity studies in beagle dogs show no significant QT prolongation at therapeutic doses (10 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.